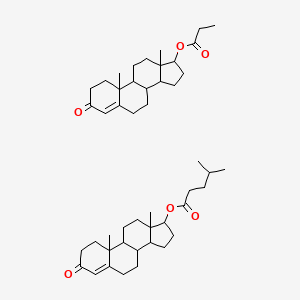
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroazulene core, which is a bicyclic structure, and various functional groups including formyl, hydroxy, and carboxylic acid groups. The presence of these functional groups makes the compound highly reactive and versatile in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the hexahydroazulene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The formyl, hydroxy, and carboxylic acid groups can be introduced through various organic reactions such as oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the formyl group can yield primary alcohols.
Scientific Research Applications
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Azulene derivatives: Compounds with similar bicyclic structures but different functional groups.
Terpenoids: Natural products with similar structural motifs.
Synthetic analogs: Compounds designed to mimic the structure and reactivity of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroazulene core. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20) |
InChI Key |
HZVNIVFLQGTWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


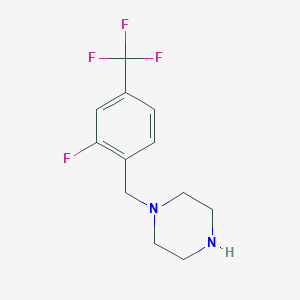
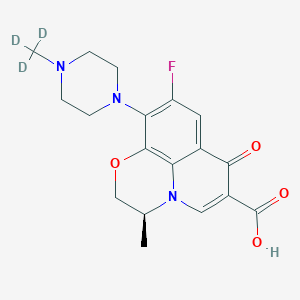
![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)

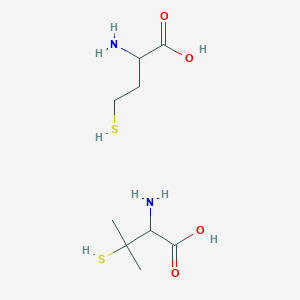

![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
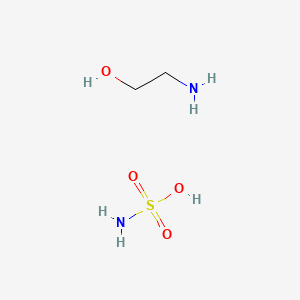
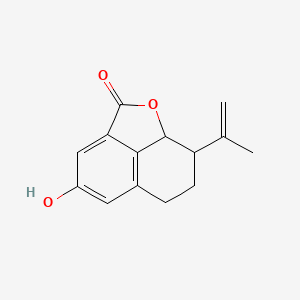
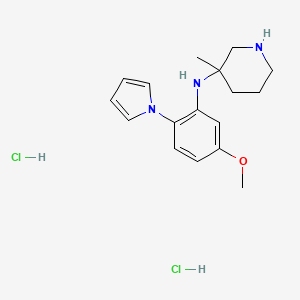
![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
